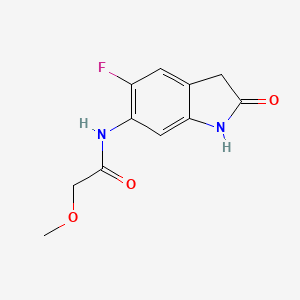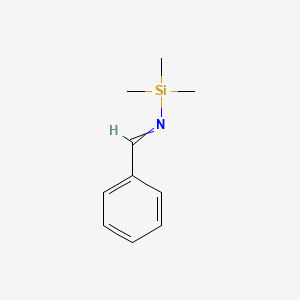
(E)-1-phenyl-N-trimethylsilylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-phenyl-N-trimethylsilylmethanimine is an organic compound that belongs to the class of silylamines It is characterized by the presence of a benzylidene group attached to a trimethylsilyl amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-1-phenyl-N-trimethylsilylmethanimine can be synthesized via the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The process involves the dropwise addition of equimolar amounts of benzaldehyde to trimethylsilylamine in a suitable solvent such as benzene at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of side products.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-phenyl-N-trimethylsilylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Primary amines.
Substitution: Various substituted silylamines depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-phenyl-N-trimethylsilylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of amine-functionalized polymers and other organic compounds.
Biology: The compound is explored for its potential in modifying biomolecules and creating bio-compatible materials.
Medicine: Research is ongoing to investigate its potential as a precursor in drug synthesis and delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-1-phenyl-N-trimethylsilylmethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, making it more reactive in substitution and addition reactions. The benzylidene group can participate in resonance stabilization, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
N-Benzylidenemethylamine: Similar in structure but with a methyl group instead of a trimethylsilyl group.
N-Benzylidenebenzylamine: Contains a benzyl group instead of a trimethylsilyl group.
N-Benzylidenetrimethylsilylbenzylamine: A derivative with both benzyl and trimethylsilyl groups.
Uniqueness: (E)-1-phenyl-N-trimethylsilylmethanimine is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where enhanced nucleophilicity or stability is required .
Propriétés
Formule moléculaire |
C10H15NSi |
|---|---|
Poids moléculaire |
177.32 g/mol |
Nom IUPAC |
1-phenyl-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
ATGAAABKKYCMRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
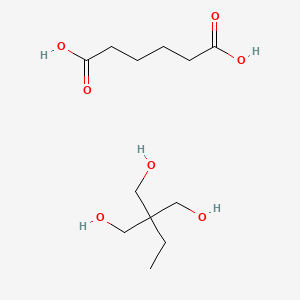
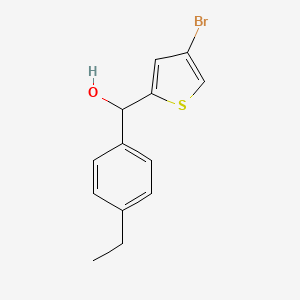
![N-methyl-N-[2-(2,6-dichloro-phenyl)-ethyl]-amine](/img/structure/B8695757.png)
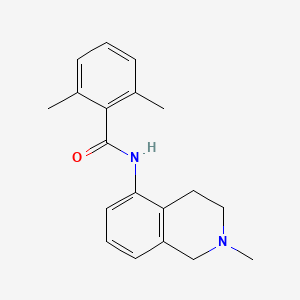
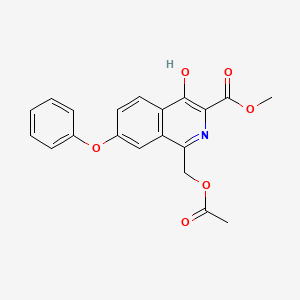
![N-[4-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8695771.png)
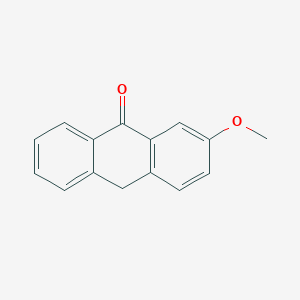
![N-[1-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B8695777.png)
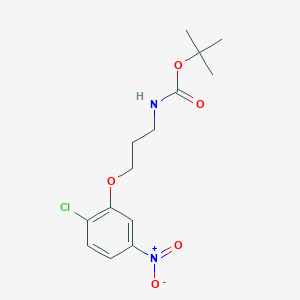
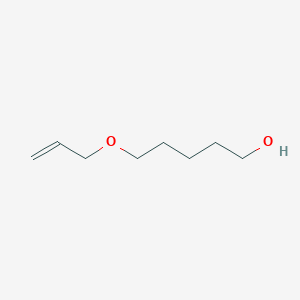

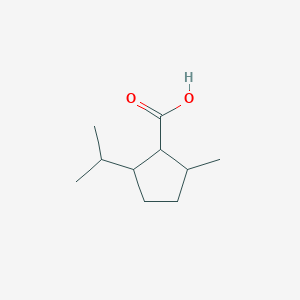
![Octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B8695811.png)
